molecular formula C10H13ClO B13807265 7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl chloride CAS No. 54371-14-1

7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl chloride

Cat. No.: B13807265
CAS No.: 54371-14-1
M. Wt: 184.66 g/mol
InChI Key: KBNCEYCHMQSWEH-UHFFFAOYSA-N
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Description

Tricyclo[2.2.1.02,6]heptane-1-carbonyl chloride,7,7-dimethyl-(7ci,9ci) is a complex organic compound known for its unique tricyclic structure. This compound is often used in various chemical reactions and research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[2.2.1.02,6]heptane-1-carbonyl chloride,7,7-dimethyl-(7ci,9ci) typically involves the reaction of tricyclo[2.2.1.02,6]heptane with thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain the efficiency and yield of the reaction. The reaction conditions are optimized to ensure the highest purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tricyclo[2.2.1.02,6]heptane-1-carbonyl chloride,7,7-dimethyl-(7ci,9ci) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions typically yield substituted tricyclo[2.2.1.02,6]heptane derivatives, while oxidation reactions yield carboxylic acids .

Scientific Research Applications

Tricyclo[2.2.1.02,6]heptane-1-carbonyl chloride,7,7-dimethyl-(7ci,9ci) has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tricyclo[2.2.1.02,6]heptane-1-carbonyl chloride,7,7-dimethyl-(7ci,9ci) involves its reactivity with various nucleophiles and electrophiles. The compound’s tricyclic structure provides stability, while the carbonyl chloride group allows for various chemical modifications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Properties

CAS No.

54371-14-1

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

7,7-dimethyltricyclo[2.2.1.02,6]heptane-1-carbonyl chloride

InChI

InChI=1S/C10H13ClO/c1-9(2)5-3-6-7(4-5)10(6,9)8(11)12/h5-7H,3-4H2,1-2H3

InChI Key

KBNCEYCHMQSWEH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC3C1(C3C2)C(=O)Cl)C

Origin of Product

United States

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